17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” is a synthetic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities, including hormonal and anti-inflammatory effects. The unique structure of this compound, which includes a thiazole ring and an isopropylamino group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable androstane derivative.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Isopropylamino Group Addition: The isopropylamino group can be added via nucleophilic substitution using isopropylamine.
Final Steps: The final steps may involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or hormonal activities.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Androstane Derivatives: Compounds like androstenedione and testosterone share a similar core structure.
Thiazole-Containing Compounds: Thiazole derivatives such as thiamine (vitamin B1) have similar ring structures.
Uniqueness
The uniqueness of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” lies in its combination of an androstane core with a thiazole ring and an isopropylamino group. This unique structure may confer distinct biological activities and pharmacological properties.
Properties
CAS No. |
96687-24-0 |
---|---|
Molecular Formula |
C25H38N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H38N2O2S/c1-15(2)26-22-27-21(14-30-22)25(29)12-9-20-18-6-5-16-13-17(28)7-10-23(16,3)19(18)8-11-24(20,25)4/h13-15,17-20,28-29H,5-12H2,1-4H3,(H,26,27)/t17-,18+,19-,20-,23-,24-,25-/m0/s1 |
InChI Key |
BRTIEGAEDSTNID-HIYRCXEDSA-N |
Isomeric SMILES |
CC(C)NC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@H](CC[C@]45C)O)C)O |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.